![molecular formula C7H16N2O B6353965 (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol CAS No. 867008-77-3](/img/structure/B6353965.png)
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol
Overview
Description
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol, also known as R-2-AEP, is a chiral, nitrogen-containing compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is of interest due to its relatively simple structure and its potential to act as a chiral scaffold for producing a range of other compounds. R-2-AEP has been studied for its potential use in a variety of different scientific applications, such as drug synthesis, biochemistry, and pharmacology.
Scientific Research Applications
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has been studied for its potential use in a variety of scientific research applications. This compound has been studied for its potential use in the synthesis of a variety of different drugs, such as anticonvulsants, antidepressants, and anti-cancer drugs. Additionally, this compound has been studied for its potential use in biochemistry, where it has been used to synthesize a variety of different compounds, such as amino acids, peptides, and proteins. Finally, this compound has been studied for its potential use in pharmacology, where it has been used to study the effects of different drugs on the body.
Mechanism of Action
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol is a chiral compound, meaning that it can exist in two different forms, known as enantiomers. These two forms of the compound can have different effects on the body, depending on the type of drug that is being synthesized. For example, if the drug is an antidepressant, one enantiomer may act as an agonist, while the other may act as an antagonist. Additionally, due to its relatively simple structure, (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol can act as a chiral scaffold for the synthesis of a variety of different compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol are largely dependent on the type of drug that is being synthesized. For example, if the drug is an antidepressant, it may act as an agonist or antagonist at certain serotonin receptors. Additionally, this compound may have a variety of different effects on the body, depending on the type of drug that is being synthesized.
Advantages and Limitations for Lab Experiments
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol has several advantages for use in laboratory experiments. This compound is relatively simple to synthesize, and it can be used as a chiral scaffold for the synthesis of a variety of different compounds. Additionally, this compound is relatively stable, making it suitable for use in a variety of different experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in certain experiments. Additionally, this compound has a relatively low melting point, meaning that it can be difficult to work with in certain experiments.
Future Directions
There are a variety of potential future directions for the use of (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol in scientific research. This compound could be used to synthesize a variety of different drugs, such as anticonvulsants, antidepressants, and anti-cancer drugs. Additionally, this compound could be used to study the effects of different drugs on the body, as well as to study the effects of different compounds on biochemical and physiological processes. Finally, this compound could be used to synthesize a variety of different compounds, such as amino acids, peptides, and proteins.
properties
IUPAC Name |
[(2R)-1-(2-aminoethyl)pyrrolidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-6,8H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWMSYGCHUCQE-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CCN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol |
Synthesis routes and methods
Procedure details
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